molecular formula C16H32F3O6P B10757256 1-Decyl-3-trifluoro ethyl-SN-glycero-2-phosphomethanol

1-Decyl-3-trifluoro ethyl-SN-glycero-2-phosphomethanol

Cat. No.: B10757256
M. Wt: 408.39 g/mol
InChI Key: YBCDZAGHRGXDRX-HNNXBMFYSA-N
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Description

1-DECYL-3-TRIFLUORO ETHYL-SN-GLYCERO-2-PHOSPHOMETHANOL is an organic compound belonging to the class of dialkyl phosphates. These compounds contain a phosphate group linked to two alkyl chains. The molecular formula of this compound is C16H32F3O6P, and it has a molecular weight of 408.39 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-DECYL-3-TRIFLUORO ETHYL-SN-GLYCERO-2-PHOSPHOMETHANOL involves the reaction of decanol with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then phosphorylated using phosphoric acid or its derivatives to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Commonly used catalysts include strong acids or bases, and the reaction is carried out under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 1-DECYL-3-TRIFLUORO ETHYL-SN-GLYCERO-2-PHOSPHOMETHANOL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-DECYL-3-TRIFLUORO ETHYL-SN-GLYCERO-2-PHOSPHOMETHANOL has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its interactions with biological membranes and enzymes.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Comparison with Similar Compounds

  • 1-DECYL-3-TRIFLUORO ETHYL-SN-GLYCERO-2-PHOSPHOMETHANOL
  • This compound

Uniqueness: this compound is unique due to its trifluoroethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity .

Properties

Molecular Formula

C16H32F3O6P

Molecular Weight

408.39 g/mol

IUPAC Name

[(2S)-1-decoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl hydrogen phosphate

InChI

InChI=1S/C16H32F3O6P/c1-3-4-5-6-7-8-9-10-11-23-12-15(25-26(20,21)22-2)13-24-14-16(17,18)19/h15H,3-14H2,1-2H3,(H,20,21)/t15-/m0/s1

InChI Key

YBCDZAGHRGXDRX-HNNXBMFYSA-N

Isomeric SMILES

CCCCCCCCCCOC[C@@H](COCC(F)(F)F)OP(=O)(O)OC

Canonical SMILES

CCCCCCCCCCOCC(COCC(F)(F)F)OP(=O)(O)OC

Origin of Product

United States

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